Mattson Boronate Urea Pinacol Ester

Description

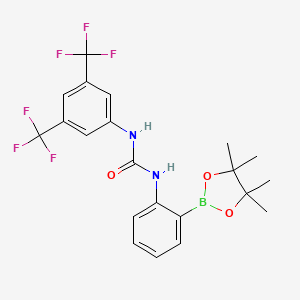

The Mattson Boronate Urea Pinacol Ester is a specialized organoboron compound featuring a urea moiety and a pinacol-protected boronate group. Its synthesis, as described in , involves a multi-step process:

Formation of the urea moiety: An amine derivative (e.g., compound 19) reacts with L-phenylalanine methyl ester hydrochloride (20) to form a urea-containing intermediate (21).

Hydrolysis and coupling: The intermediate is hydrolyzed to a carboxylic acid (22), which is then coupled with an α-amino boronic acid pinacol ester (23) to yield 24.

Deprotection: Removal of the pinacol group generates the final urea-containing peptide boronic acid (25) .

Properties

Molecular Formula |

C21H21BF6N2O3 |

|---|---|

Molecular Weight |

474.2 g/mol |

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

InChI |

InChI=1S/C21H21BF6N2O3/c1-18(2)19(3,4)33-22(32-18)15-7-5-6-8-16(15)30-17(31)29-14-10-12(20(23,24)25)9-13(11-14)21(26,27)28/h5-11H,1-4H3,(H2,29,30,31) |

InChI Key |

OJFYKTGJRXTBRH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mattson Boronate Urea Pinacol Ester involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mattson Boronate Urea Pinacol Ester undergoes various types of reactions, including:

Oxidation: The compound can be oxidized using reagents like or .

Reduction: Reduction reactions can be carried out using or .

Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophilic reagents such as or .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids , while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Methodologies

The Mattson Boronate Urea Pinacol Ester plays a crucial role in several synthetic strategies, particularly in the formation of boronic esters through the Matteson homologation reaction. This reaction allows for the iterative elongation of carbon chains, enabling the synthesis of complex organic molecules with high stereoselectivity.

1.1. Matteson Homologation Reaction

- Mechanism : The reaction involves the displacement of a leaving group from the α-carbon atom of an alkylboronic ester via nucleophilic attack. The process typically consists of two steps: formation of an α-chloro boronic ester followed by nucleophilic substitution to yield the homologated product .

- Applications : This methodology has been successfully applied in the synthesis of various bioactive compounds, including pharmaceuticals like bortezomib, a proteasome inhibitor used in cancer therapy .

Medicinal Chemistry

The unique properties of this compound have led to significant advancements in medicinal chemistry, particularly in drug development and delivery systems.

2.1. Drug Delivery Systems

- Bioconjugation : The compound can be utilized to enhance the delivery of therapeutic proteins into cells by forming stable complexes with cell surface carbohydrates. This approach improves cellular uptake by increasing affinity interactions with target cells .

- Therapeutic Applications : Its ability to form reversible covalent bonds with biomolecules facilitates the development of targeted therapies, particularly for diseases requiring precise drug delivery mechanisms .

2.2. Antifungal Activity

Research has indicated that derivatives containing boronate esters exhibit antifungal activity against various pathogens such as Candida albicans and Aspergillus species. The mechanism involves the formation of stable adducts with essential enzymes, inhibiting their activity .

Biochemical Applications

The compound's reactivity with biological molecules opens avenues for innovative biochemical applications.

3.1. Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes through boron-mediated interactions. For example, it can form complexes with aminoacyl-tRNA synthetases, disrupting protein synthesis in fungal cells .

3.2. Imaging and Diagnostics

The compound's ability to bind selectively to certain biomolecules makes it a candidate for developing imaging agents in positron emission tomography (PET) and other diagnostic techniques .

Case Studies

Mechanism of Action

The mechanism of action of Mattson Boronate Urea Pinacol Ester involves its ability to act as a Lewis acid catalyst. The boron atom in the compound coordinates with the carbonyl oxygen of the urea group, enhancing its acidity and catalytic efficiency. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Q & A

Q. What are the primary synthetic routes for preparing pinacol boronate esters, and how do reaction conditions influence product stability and yield?

Pinacol boronate esters are typically synthesized via:

- Esterification of boronic acids with pinacol (1,2-diol), achieving yields up to 90% under anhydrous conditions with molecular sieves to drive equilibrium .

- Photoinduced decarboxylative borylation of N-hydroxyphthalimide esters, enabling metal-free, visible-light-mediated borylation with broad functional group tolerance . Stability is influenced by diol choice and reaction pH. For example, pinacol esters are reversible under acidic conditions, while ethylene glycol esters are preferred for polar solvent-based reactions . Deprotection challenges during synthesis, particularly with bulky substituents, can reduce yields .

Q. How do pinacol boronate esters function in Suzuki-Miyaura cross-coupling reactions, and what factors optimize their reactivity?

Pinacol boronate esters act as boron nucleophiles, coupling with aryl halides/pseudohalides via Pd-catalyzed C–C bond formation. Key optimization factors include:

- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) enhance transmetalation efficiency.

- Steric effects : Bulky substituents on the boronate ester or coupling partner can hinder reactivity, necessitating tailored catalysts or alternative boronates (e.g., neopentyl glycol esters) .

- Solvent/base systems : Polar aprotic solvents (e.g., DMF) and weak bases (e.g., K₂CO₃) improve compatibility with sensitive substrates .

Q. What are common challenges in synthesizing and purifying pinacol boronate esters, and how can transesterification strategies mitigate these issues?

Challenges include:

- Deprotection instability : Acidic or aqueous conditions may hydrolyze the boronate ester prematurely .

- Purification complexity : Boronate esters often require chromatographic separation, which can degrade heat-sensitive products. Mitigation : Transesterification with pinacol under mild conditions replaces labile diols (e.g., phenylboronic acid esters) to stabilize the product for isolation .

Advanced Research Questions

Q. What mechanistic insights explain the role of boronate esters in enantioselective C–C bond formation via the Matteson reaction?

The Matteson reaction leverages chiral lithium-isothiourea catalysts to enantioselectively abstract a chloride from α-chloro boronate intermediates. This induces a stereospecific rearrangement, forming α-chiral pinacol boronic esters. Key steps include:

Q. How do dynamic covalent properties of pinacol boronate esters enable high-Tg polymer networks, and what analytical methods validate these mechanisms?

Poly(4-vinylphenylboronic acid pinacol ester) exhibits thermally reversible crosslinking :

- Above 130°C, sp² boron undergoes nucleophilic attack by pinacol moieties, forming a densely cross-linked network (Tg = 220°C).

- In apolar solvents (e.g., toluene), the network resolubilizes via entropy-driven ring-closing . Validation :

- DSC detects Tg and crosslinking events.

- Solid-state NMR and FTIR confirm boron coordination changes.

- Rheology monitors viscoelastic transitions during heating/cooling cycles .

Q. How do steric and electronic effects of substituents on aryl boronate esters influence their coupling efficiency in complex molecular architectures?

- Steric hindrance : Bulky groups (e.g., 2,6-difluoro-4-formylphenyl) reduce coupling yields by impeding transmetalation. Neopentyl boronate esters or catalyst tuning (e.g., Pd-XPhos) can alleviate this .

- Electronic effects : Electron-withdrawing substituents (e.g., halogens) enhance electrophilicity of the aryl halide partner, accelerating oxidative addition .

- Case study : 3-Bromo-6-chloro-2-fluorophenylboronate's halogen arrangement improves binding specificity in enzyme-targeted drug design .

Q. What strategies enable the use of pinacol boronate esters in radiochemistry for PET imaging, and what are the critical reaction parameters?

Copper-mediated ¹⁸F-fluorodeboronation is a key strategy:

- Aryl pinacol boronate precursors react with [¹⁸F]KF in the presence of Cu(II) catalysts (e.g., Cu(OTf)₂).

- Critical parameters :

Q. How do competing radical pathways in photoinduced borylation affect product selectivity, and how can these be controlled experimentally?

Photoinduced decarboxylative borylation generates boryl radicals via light-initiated chain propagation. Competing pathways arise from:

- Radical recombination vs. boron trapping by diboron reagents. Control strategies :

- Solvent choice : Amide solvents (e.g., DMA) stabilize radical intermediates.

- Additives : Sub-stoichiometric Hünig's base suppresses protonation side reactions .

- Wavelength optimization : Visible light (450 nm) minimizes undesired photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.